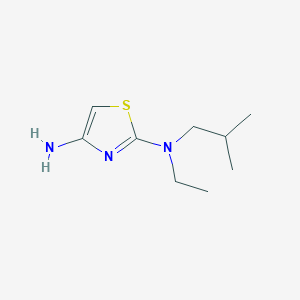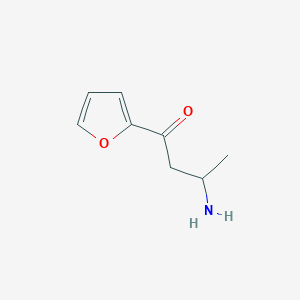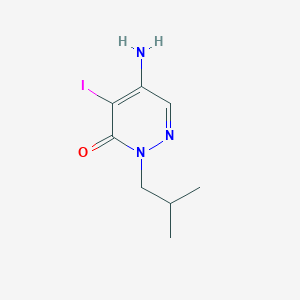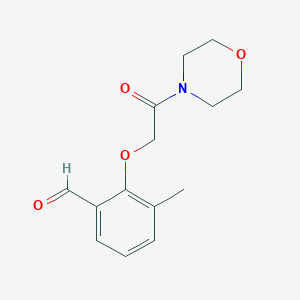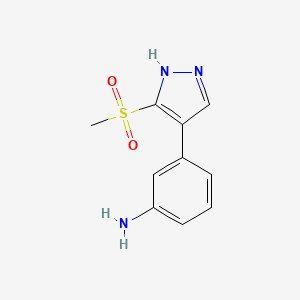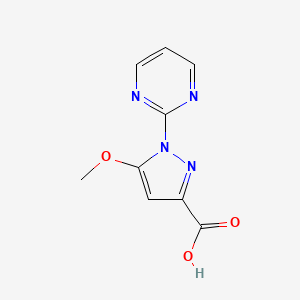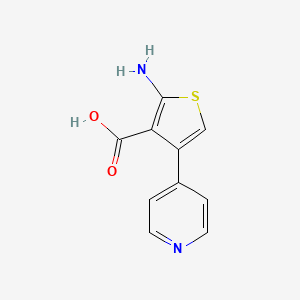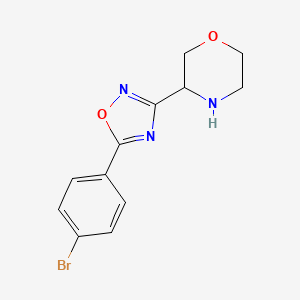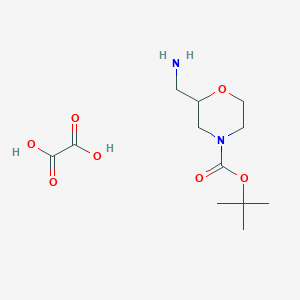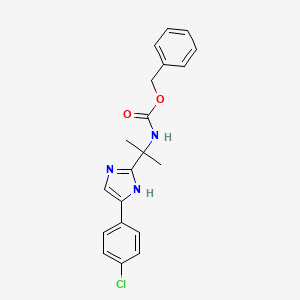
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate is a synthetic organic compound with the molecular formula C17H18ClNO2 It is known for its unique chemical structure, which includes a benzyl group, a chlorophenyl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or chlorophenyl derivatives.
Applications De Recherche Scientifique
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (2-(4-chlorophenyl)propan-2-yl)carbamate
- Benzyl (2-(4-bromophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate
- Benzyl (2-(4-fluorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate
Uniqueness
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate is unique due to the presence of both the chlorophenyl and imidazole groups, which confer specific chemical and biological properties. This combination of functional groups can result in enhanced biological activity and selectivity compared to similar compounds.
Propriétés
Numéro CAS |
1416438-44-2 |
|---|---|
Formule moléculaire |
C20H20ClN3O2 |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
benzyl N-[2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C20H20ClN3O2/c1-20(2,24-19(25)26-13-14-6-4-3-5-7-14)18-22-12-17(23-18)15-8-10-16(21)11-9-15/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) |
Clé InChI |
BAQWZIGNLYNMID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



